molecular formula C24H24ClN3O7 B12716877 Einecs 300-473-6 CAS No. 93940-74-0

Einecs 300-473-6

Cat. No.: B12716877
CAS No.: 93940-74-0
M. Wt: 501.9 g/mol
InChI Key: AKGMPKHOXWVKGB-HVDRVSQOSA-N
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Description

Einecs 300-473-6, also known as ProClin 300, is a widely used preservative in the field of in vitro diagnostics. It is known for its broad-spectrum antimicrobial activity, low toxicity at recommended use levels, and excellent compatibility with various diagnostic reagents. The active ingredients in ProClin 300 are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .

Preparation Methods

The preparation of ProClin 300 involves the synthesis of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The reaction conditions often include the use of chlorinating agents and methylating agents under controlled temperature and pressure .

Chemical Reactions Analysis

ProClin 300 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, can react with nucleophiles, such as amines and thiols, leading to the formation of substituted products. Common reagents used in these reactions include chlorinating agents, methylating agents, and nucleophiles like amines and thiols. The major products formed from these reactions are substituted isothiazolinones .

Scientific Research Applications

ProClin 300 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is used in cell culture media and other biological reagents to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure their efficacy. In industry, it is used in the formulation of various products, including paints, coatings, and adhesives, to prevent microbial growth .

Mechanism of Action

The mechanism of action of ProClin 300 involves the inhibition of microbial growth through the disruption of key metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate microbial cell membranes and inhibit specific enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This inhibition leads to the disruption of cellular metabolism, resulting in the death of the microorganisms .

Comparison with Similar Compounds

ProClin 300 is unique compared to other similar compounds due to its broad-spectrum antimicrobial activity and low toxicity at recommended use levels. Similar compounds include other isothiazolinone-based preservatives, such as ProClin 150 and ProClin 950. While these compounds also exhibit antimicrobial activity, ProClin 300 is preferred in many applications due to its superior stability and compatibility with various reagents and diagnostic assays .

Properties

CAS No.

93940-74-0

Molecular Formula

C24H24ClN3O7

Molecular Weight

501.9 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H17ClN2O4.C5H7NO3/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;7-4-2-1-3(6-4)5(8)9/h1-9,13,23-24H,10-11H2,(H,21,22);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

AKGMPKHOXWVKGB-HVDRVSQOSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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